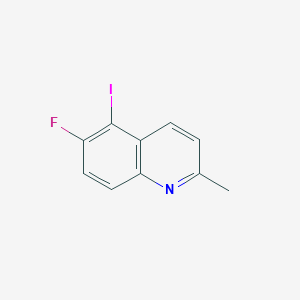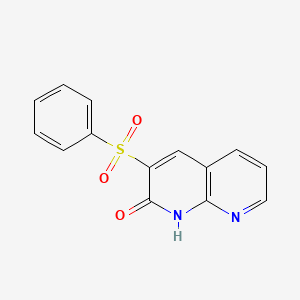![molecular formula C15H15NO3S B11837733 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is known for its unique structure, which includes an indolium ion and a sulfonate group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 2-methylbenzo[cd]indole with propane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce indole derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The indolium ion can interact with nucleophilic sites on proteins and other biomolecules, potentially affecting their function. The sulfonate group can also participate in ionic interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylbenzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate: This compound has a similar structure but includes an oxazolium ion instead of an indolium ion.
NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate): This compound features a pyridinium ion and is used in biochemical research.
Uniqueness
3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is unique due to its indolium ion, which imparts specific chemical and biological properties that are distinct from those of similar compounds. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H15NO3S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-(2-methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H15NO3S/c1-11-13-7-2-5-12-6-3-8-14(15(12)13)16(11)9-4-10-20(17,18)19/h2-3,5-8H,4,9-10H2,1H3 |
Clave InChI |
LYLFSBZTUIUXIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


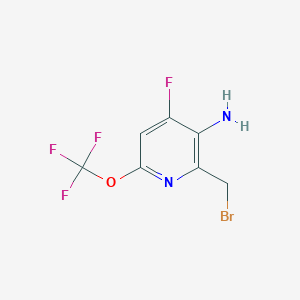
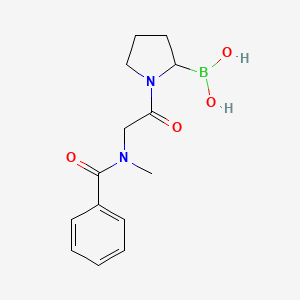
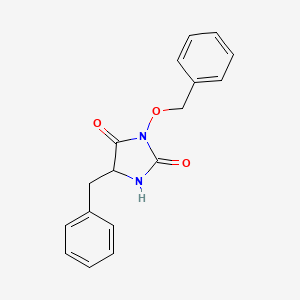
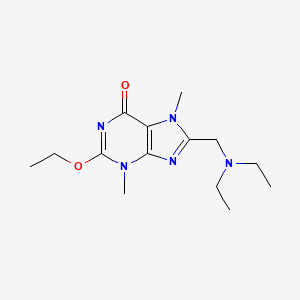


![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)

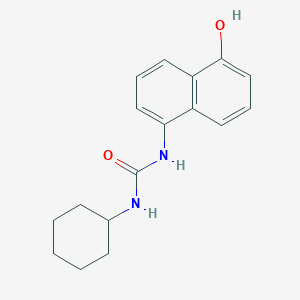

![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)

